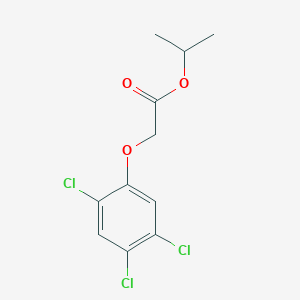

2,4,5-T isopropyl ester

概要

説明

2,4,5-T isopropyl ester, also known as isopropyl (2,4,5-trichlorophenoxy)acetate, is a chemical compound with the molecular formula C11H11Cl3O3 and a molecular weight of 297.562 g/mol . It is an ester derivative of 2,4,5-trichlorophenoxyacetic acid, which has been widely used as a herbicide.

準備方法

The synthesis of 2,4,5-T isopropyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with isopropanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4,5-Trichlorophenoxyacetic acid+IsopropanolH2SO42,4,5-T isopropyl ester+Water

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

化学反応の分析

Hydrolysis Reactions

Hydrolysis governs the environmental fate of 2,4,5-T isopropyl ester, converting it to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T acid) and isopropanol. Key findings:

Acidic/Basic Catalysis

-

pH-dependent rates : Hydrolysis accelerates under both acidic and alkaline conditions. At neutral pH (7), hydrolysis half-lives in water range from 14 days to 2 weeks , while at pH 5 and 9, rates increase by factors of 1.5–3 .

-

Mechanism :

-

Acid-catalyzed : Protonation of the ester carbonyl enhances nucleophilic attack by water.

-

Base-catalyzed : Hydroxide ions directly cleave the ester bond.

-

Environmental Hydrolysis

Oxidation Pathways

Oxidative degradation occurs under environmental and laboratory conditions:

-

Photolysis : UV exposure generates reactive radicals (e.g., - OH) that cleave the ester bond or dechlorinate the aromatic ring .

-

Microbial oxidation : Soil bacteria metabolize the ester to 2,4,5-T acid, followed by ring cleavage into chlorinated aliphatic compounds .

Oxidation Products

| Reactant | Conditions | Major Products |

|---|---|---|

| Ozone/UV light | Aqueous media | 2,4,5-Trichlorophenol, CO₂, Cl⁻ |

| Soil microbiota | Aerobic | Chlorocatechols, succinic acid derivatives |

Reduction Pathways

Reductive dechlorination is observed under anaerobic conditions:

-

Catalytic hydrogenation : Palladium catalysts selectively remove chlorine atoms from the aromatic ring, yielding dichloro- and monochlorophenoxy derivatives .

-

Environmental reduction : In reducing sediments, microbial action replaces chlorine with hydrogen, forming less chlorinated phenoxy compounds .

Substitution Reactions

The ester group participates in nucleophilic substitution:

Transesterification

Halogen Exchange

-

Chlorine displacement : Reacts with KF or NaI in polar aprotic solvents to yield fluorinated or iodinated analogs .

Environmental Degradation

Field studies demonstrate multi-pathway degradation:

| Pathway | Contribution (%) | Primary Factors Influencing Rate |

|---|---|---|

| Hydrolysis | 60–80 | Soil pH, organic content, temperature |

| Microbial | 15–30 | Microbial diversity, oxygen availability |

| Photolysis | 5–10 | Solar irradiance, water turbidity |

科学的研究の応用

Herbicidal Applications

1. Agricultural Use

- 2,4,5-T is primarily used as a selective herbicide for controlling broadleaf weeds in various crops such as cereals and pastures. Its application rates typically range from 250 g to 2 kg per hectare depending on the formulation and target weed species .

- Field Trials : Studies have shown that applying 2,4,5-T can significantly reduce weed biomass while having minimal impact on crop yield when used at recommended rates .

2. Environmental Management

- The compound has been employed in managing invasive plant species and controlling unwanted vegetation in non-crop areas such as roadsides and railways.

- Case Study : In trials conducted in Nebraska and Kansas during the 1960s, various ester formulations of 2,4-D (including isopropyl esters) were tested for their residue levels in grain post-application. Results indicated that lower residues were generally associated with volatile esters compared to less volatile formulations .

Toxicological Considerations

While 2,4,5-T is effective as a herbicide, it has raised concerns regarding toxicity and environmental impact:

- Toxicity Profile : The acute oral LD50 for 2,4-D (the parent compound) varies widely among species but indicates moderate toxicity levels . Chronic exposure studies have suggested potential teratogenic effects in mammalian models .

- Environmental Impact : Research indicates that while the compound is relatively non-toxic to soil microorganisms at recommended application rates, it can negatively affect nitrogen-fixing algae at elevated concentrations .

Case Studies

作用機序

The mechanism of action of 2,4,5-T isopropyl ester involves its conversion to 2,4,5-trichlorophenoxyacetic acid, which acts as a synthetic auxin. Auxins are plant hormones that regulate growth and development. The compound mimics natural auxins, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and signaling pathways involved in cell elongation and division .

類似化合物との比較

2,4,5-T isopropyl ester can be compared with other ester derivatives of phenoxyacetic acids, such as:

2,4-D isopropyl ester: Similar in structure but with two chlorine atoms instead of three.

MCPA isopropyl ester: Contains a methyl group in addition to the chlorine atoms.

2,4,5-T butyl ester: Uses butanol instead of isopropanol for esterification.

The uniqueness of this compound lies in its specific combination of chlorine atoms and the isopropyl ester group, which influences its chemical properties and biological activity .

生物活性

2,4,5-T isopropyl ester is an herbicide that belongs to the phenoxy family, primarily used for controlling broadleaf weeds. Its biological activity has been extensively studied due to its implications for agriculture and potential environmental impacts. This article summarizes the biological activity of this compound based on diverse research findings, including its mechanisms of action, toxicity profiles, environmental persistence, and degradation pathways.

This compound functions as a plant growth regulator. It mimics the action of natural auxins (plant hormones), leading to uncontrolled growth in susceptible plants. This results in the disruption of normal physiological processes such as cell division and elongation.

- Target Plants : Primarily affects broadleaf species while being less harmful to grasses.

- Application Rates : Typically applied at rates ranging from 250 g to 2 kg per hectare depending on the formulation and target species .

Toxicity and Safety Profile

The toxicity of this compound varies based on exposure routes:

| Exposure Route | Toxicity Level | LD50 (mg/kg) |

|---|---|---|

| Oral | Moderate | 50 - 500 |

| Dermal | Low | >5000 |

| Inhalation | Low | >5000 |

- Acute Toxicity : The compound has been classified as having moderate toxicity when ingested and low toxicity through dermal exposure .

- Chronic Effects : Long-term exposure studies have indicated potential neurotoxic effects in laboratory animals, including disturbances in cerebral bioelectrical activity .

Environmental Persistence and Degradation

The environmental persistence of this compound is a significant concern due to its potential to contaminate soil and water systems. Research indicates that:

- Half-life : The compound can persist in soil for extended periods depending on environmental conditions such as pH and microbial activity.

- Microbial Degradation : Certain microorganisms can degrade 2,4,5-T effectively. For example:

Case Study 1: Toxicity to Aquatic Life

A study examined the effects of this compound on aquatic organisms. Bluegill fish exposed to varying concentrations showed significant behavioral changes and mortality at higher doses. This highlights the need for careful management of runoff from treated areas .

Case Study 2: Soil Microbial Response

Research conducted in agricultural settings revealed that repeated applications of 2,4-D derivatives increased the diversity and abundance of soil microbial communities capable of degrading these compounds. This suggests a potential for bioremediation strategies in contaminated soils .

特性

IUPAC Name |

propan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl3O3/c1-6(2)17-11(15)5-16-10-4-8(13)7(12)3-9(10)14/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQLHGHMREHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041332 | |

| Record name | 2,4,5-T-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-78-7 | |

| Record name | 2,4,5-T Isopropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T-isopropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-T-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG70MZA02Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of low-temperature phosphorimetry in analyzing 2,4,5-T isopropyl ester?

A1: Low-temperature phosphorimetry is a highly sensitive analytical technique that enables the detection of trace amounts of certain compounds, including pesticides like this compound. This method relies on the compound's ability to emit light (phosphorescence) after being excited by light at low temperatures. The research paper demonstrates the successful development of a low-temperature phosphorimetric method capable of detecting this compound at concentrations as low as [0.5–60 p.p.m.] []. This level of sensitivity makes it a valuable tool for environmental monitoring and quality control of commercial formulations containing this pesticide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。